4-(1-(4-(1H-pyrrol-1-yl)benzoyl)piperidin-4-yl)morpholine-3,5-dione
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Overview
Description
4-(1-(4-(1H-pyrrol-1-yl)benzoyl)piperidin-4-yl)morpholine-3,5-dione is a complex organic compound that features a combination of heterocyclic structures, including pyrrole, piperidine, and morpholine
Mechanism of Action
Target of Action
Compounds with a similar pyrrole moiety have been reported to exhibit potent inhibitory activity against cox-1 , a key enzyme involved in the inflammatory response.
Mode of Action
Based on the known activities of similar compounds, it may interact with its target enzyme (such as cox-1) and inhibit its activity . This inhibition could lead to a decrease in the production of certain pro-inflammatory mediators, potentially resulting in anti-inflammatory effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-(4-(1H-pyrrol-1-yl)benzoyl)piperidin-4-yl)morpholine-3,5-dione typically involves multi-step organic reactions. One common approach starts with the preparation of 4-(1H-pyrrol-1-yl)benzoic acid, which is then coupled with piperidine derivatives under specific conditions to form the intermediate compound. This intermediate is further reacted with morpholine-3,5-dione to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(1-(4-(1H-pyrrol-1-yl)benzoyl)piperidin-4-yl)morpholine-3,5-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Common in organic chemistry, substitution reactions can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Conditions often involve the use of nucleophiles or electrophiles under controlled temperatures and solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
4-(1-(4-(1H-pyrrol-1-yl)benzoyl)piperidin-4-yl)morpholine-3,5-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-(1H-imidazol-1-yl)benzoyl)-3-cyanopyrrolo[1,2-a]quinoline
- 4-(1H-pyrrol-1-yl)benzoic acid
- 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one
Uniqueness
4-(1-(4-(1H-pyrrol-1-yl)benzoyl)piperidin-4-yl)morpholine-3,5-dione is unique due to its specific combination of heterocyclic structures, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
4-[1-(4-pyrrol-1-ylbenzoyl)piperidin-4-yl]morpholine-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c24-18-13-27-14-19(25)23(18)17-7-11-22(12-8-17)20(26)15-3-5-16(6-4-15)21-9-1-2-10-21/h1-6,9-10,17H,7-8,11-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXSLELGXNUMOEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)COCC2=O)C(=O)C3=CC=C(C=C3)N4C=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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